N-(1-(naphthalen-1-yl)ethyl)forMaMide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

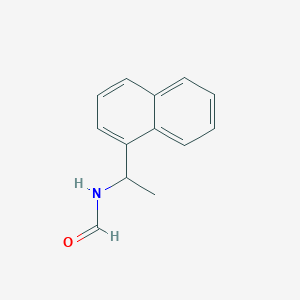

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-naphthalen-1-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUNPZWRXVWADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(1-(naphthalen-1-yl)ethyl)formamide (CAS 49681-33-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-(naphthalen-1-yl)ethyl)formamide, identified by CAS number 49681-33-6, is a niche organic compound characterized by a naphthalene core linked to an ethylformamide substituent. While extensive peer-reviewed studies on this specific molecule are not abundant, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The naphthalene group is a well-known pharmacophore, and the formamide moiety serves as a versatile functional group and a precursor in various chemical transformations. This guide provides a detailed overview of its chemical properties, a plausible and detailed synthetic route, and explores its potential applications based on its structural characteristics.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C13H13NO and a molecular weight of approximately 199.25 g/mol .[1][2][3] It is structurally characterized by an amide functional group derived from formic acid and a 1-(naphthalen-1-yl)ethylamine backbone.[1] The presence of the naphthalene ring system suggests potential for interesting photophysical properties, such as fluorescence.[1]

| Property | Value | Source |

| CAS Number | 49681-33-6 | [4][5][6] |

| Molecular Formula | C13H13NO | [1][2][3] |

| Molecular Weight | 199.25 | [1][2] |

| Appearance | Typically a colorless to pale yellow liquid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Proposed Synthesis and Experimental Protocol

A logical and efficient synthetic pathway to this compound involves a two-step process starting from the commercially available 1'-acetonaphthone. The first step is a reductive amination to form 1-(naphthalen-1-yl)ethanamine, followed by N-formylation to yield the target compound.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(Naphthalen-1-yl)ethanamine

This procedure is adapted from a general method for the synthesis of 1-naphthylethylamine from 1'-acetonaphthone.[7]

Protocol:

-

To a stirred solution of 1'-acetonaphthone (10 mmol) in methanol (30 mL), add hydroxylamine hydrochloride (15 mmol), ammonium formate (60 mmol), and zinc powder (30 mmol).

-

Reflux the reaction mixture with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite to remove solid residues.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Treat the residue with concentrated hydrochloric acid, followed by the addition of water (30 mL), and extract with diethyl ether (2 x 20 mL) to remove organic impurities.

-

Adjust the pH of the aqueous phase to 10 with ammonia solution and extract with dichloromethane (4 x 25 mL).

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 1-(naphthalen-1-yl)ethanamine.[7]

Step 2: N-Formylation of 1-(Naphthalen-1-yl)ethanamine

The N-formylation of amines using formic acid is a well-established and practical method.[8]

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1-(naphthalen-1-yl)ethanamine (1 g) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene.[8]

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

-

Monitor the reaction by TLC until the starting amine is consumed (typically 4-9 hours).[8]

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.[8]

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, its structural components suggest several areas of potential utility.

Intermediate in Pharmaceutical Synthesis

The chiral amine precursor, (R)-1-(naphthalen-1-yl)ethanamine, is a key intermediate in the synthesis of Cinacalcet.[9][10][11] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[9][11] Consequently, this compound could serve as a protected form of this crucial amine or as an intermediate in the synthesis of other pharmacologically active molecules. The formamide group itself is a common feature in many bioactive compounds.[12]

Chiral Ligand Development

Naphthalene-containing chiral amines and their derivatives are utilized in the development of ligands for asymmetric catalysis.[13] The formamide could be a precursor to isocyanides, which are valuable ligands in organometallic chemistry.

Building Block in Organic Synthesis

Formamides are versatile intermediates in organic synthesis. They can be used as a protecting group for amines or as a precursor for the preparation of isocyanides.[8] The naphthalene moiety can participate in various aromatic substitution reactions, allowing for further functionalization.

Conclusion

This compound, while not a widely studied compound, possesses a chemical structure that makes it a molecule of interest for synthetic and medicinal chemists. Its synthesis from readily available starting materials is straightforward, and its potential applications as a pharmaceutical intermediate, a precursor to chiral ligands, and a versatile building block in organic synthesis warrant further investigation. This guide provides a foundational understanding of this compound, offering a basis for future research and development endeavors.

References

- 1. CAS 49681-33-6: Formamide, N-[1-(1-naphthalenyl)ethyl]- [cymitquimica.com]

- 2. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 3. appchemical.com [appchemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Buy Online CAS Number 49681-33-6 - TRC - N-[1-(1-Naphthalenyl)ethyl]formamide | LGC Standards [lgcstandards.com]

- 6. densitypharmachem.com [densitypharmachem.com]

- 7. (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 10. innospk.com [innospk.com]

- 11. tdcommons.org [tdcommons.org]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

"N-(1-(naphthalen-1-yl)ethyl)formamide molecular weight"

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-(1-(naphthalen-1-yl)ethyl)formamide

Abstract

The precise determination of molecular weight is a foundational requirement in chemical synthesis and pharmaceutical development. It serves as the initial checkpoint for verifying the identity and purity of a synthesized compound. This guide provides a comprehensive technical overview of the molecular weight of this compound, a key intermediate in the synthesis of pharmacologically active molecules such as Cinacalcet.[1] We will detail its core physicochemical properties, the theoretical basis of its molecular weight, and the empirical methodologies for its verification, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource, offering field-proven insights and detailed protocols for the robust characterization of this compound.

Core Molecular Profile

This compound is an organic compound featuring a naphthalene moiety linked to an ethylformamide group.[1] Its identity is unequivocally established by its molecular formula, which dictates its exact mass—the cornerstone of all subsequent analytical investigations.

Molecular Structure

The structural arrangement of atoms is the ultimate determinant of a compound's chemical properties and, by extension, its molecular weight.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

All fundamental quantitative data for this compound are summarized below. These values serve as the reference standard for all experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [2][3][4] |

| Molecular Weight | 199.253 g/mol | [2] |

| 199.2484 g/mol | [1][3][5] | |

| CAS Number | 49681-33-6 | [2][3][4][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| LogP | 2.275 | [2] |

Note: Minor variations in molecular weight values are attributable to differences in isotopic abundance data used by various chemical databases.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₁₃H₁₃NO) and the atomic weights of its constituent elements. This theoretical value is the benchmark against which all experimental measurements are compared.

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Molecular Weight: 156.143 + 13.104 + 14.007 + 15.999 = 199.253 u

This calculated value corresponds to the average molecular mass. For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is more relevant.

Experimental Verification and Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of a compound's identity. The workflow begins with mass spectrometry to directly measure the molecular mass and is corroborated by NMR spectroscopy to confirm the structural integrity.

Caption: Logical workflow for the complete analytical characterization.

Mass Spectrometry for Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry (MS) is the definitive technique for molecular weight determination. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion. Operating in positive ion mode is optimal because the nitrogen atom in the formamide group is readily protonated, yielding a stable and abundant [M+H]⁺ ion.

Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation process, enhancing the [M+H]⁺ signal.

-

Vortex until fully dissolved. Perform a serial dilution to a final concentration of ~1-10 µg/mL.

-

-

Instrument Calibration (Self-Validation):

-

Prior to sample analysis, calibrate the mass spectrometer across the target mass range using a certified calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix). This ensures mass accuracy.

-

-

Infusion and Data Acquisition:

-

Set the ESI source parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): ~1.5 L/min

-

Drying Gas (N₂): ~8.0 L/min, 300 °C

-

-

Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis:

-

Expected Result: The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Calculation: Theoretical Monoisotopic Mass of C₁₃H₁₃NO = 199.100.

-

Theoretical m/z of [M+H]⁺ = 199.100 (M) + 1.007 (H⁺) = 200.107 .

-

The resulting spectrum should show a prominent peak at m/z ≈ 200.11. Minor adducts such as the sodium adduct [M+Na]⁺ at m/z ≈ 222.09 may also be observed.

-

NMR Spectroscopy for Structural Corroboration

Expertise & Causality: While MS confirms the molecular weight, it does not provide information about the compound's isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise atomic connectivity, thereby validating the molecular formula from which the weight was calculated. ¹H and ¹³C NMR experiments provide a complete map of the carbon-hydrogen framework.[7][8][9]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a ¹H spectrum followed by a ¹³C spectrum. For enhanced structural detail, 2D NMR experiments like COSY and HSQC can be performed.

-

-

Data Analysis (Expected Chemical Shifts):

-

¹H NMR:

-

Naphthalene Protons: A complex multiplet region between δ 7.4 and 8.2 ppm, corresponding to the 7 aromatic protons on the naphthalene ring.[10][11]

-

Formamide Proton (-NH-C(O)H): A signal around δ 8.0-8.3 ppm (can exhibit rotational isomers).

-

Ethyl Methine Proton (-CH(CH₃)-): A quartet around δ 5.5-6.0 ppm, coupled to the methyl protons.

-

Ethyl Methyl Protons (-CH(CH₃)-): A doublet around δ 1.6-1.8 ppm, coupled to the methine proton.

-

-

¹³C NMR:

-

Naphthalene Carbons: Multiple signals in the aromatic region, typically between δ 120 and 135 ppm.[7]

-

Formyl Carbon (-C=O): A signal around δ 160-165 ppm.

-

Ethyl Methine Carbon (-CH(CH₃)-): A signal around δ 45-55 ppm.

-

Ethyl Methyl Carbon (-CH(CH₃)-): A signal in the aliphatic region, around δ 20-25 ppm.

-

-

The successful correlation of all observed signals with the proposed structure provides unequivocal proof of identity, indirectly confirming the molecular formula and, therefore, the molecular weight.

Conclusion

The molecular weight of this compound is theoretically established as 199.253 g/mol based on its molecular formula, C₁₃H₁₃NO. This fundamental property is experimentally verified with high precision using mass spectrometry, which should identify the protonated molecular ion [M+H]⁺ at an m/z of approximately 200.11. The structural integrity, which validates the molecular formula itself, is confirmed through ¹H and ¹³C NMR spectroscopy. The rigorous application of this combined analytical workflow ensures the unambiguous identification and characterization of this important pharmaceutical intermediate, satisfying critical quality control and regulatory requirements in drug development.

References

- 1. CAS 49681-33-6: Formamide, N-[1-(1-naphthalenyl)ethyl]- [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. appchemical.com [appchemical.com]

- 4. This compound | 49681-33-6 [chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. arctomsci.com [arctomsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-(1-(naphthalen-1-yl)ethyl)formamide

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-(1-(naphthalen-1-yl)ethyl)formamide, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to molecular characterization, emphasizing the synergy between different analytical methods. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the experimental design and interpretation. This guide is structured to be a self-validating system, ensuring that each piece of analytical evidence corroborates the others, leading to an unambiguous structural assignment.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound (C₁₃H₁₃NO, Molar Mass: 199.25 g/mol ) serves as a critical building block in the synthesis of more complex molecules, including the calcimimetic agent Cinacalcet.[1] An error in the structural confirmation of this intermediate can have cascading effects, leading to the synthesis of incorrect final products, loss of resources, and potentially misleading biological data. This guide, therefore, presents a multi-faceted analytical workflow to ensure the highest level of confidence in the structure of this compound.

The Analytical Triad: A Multi-Pronged Approach to Structure Elucidation

The structure of an organic molecule is a puzzle, and a single analytical technique provides only one piece. A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal techniques. For this compound, our approach is centered around what we term the "Analytical Triad":

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.

The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) will exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the presence of the formamide group, we expect to see rotational isomers (rotamers), which will lead to a doubling of some signals. The approximate chemical shifts (δ) are predicted based on the known spectra of similar compounds, such as (S)-(-)-1-(1-Naphthyl)ethylamine and N-(naphthalene-1-yl)formamide.[3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations (COSY) |

| Naphthalene-H (aromatic) | 7.40 - 8.20 | multiplet | 7H | H-aromatic |

| Formyl-H | 8.25 (major rotamer), 8.15 (minor rotamer) | singlet | 1H | - |

| Methine-H (CH) | 5.50 - 5.70 | quartet | 1H | Methyl-H |

| Amide-NH | 6.50 - 7.00 (broad) | broad singlet | 1H | Methine-H |

| Methyl-H (CH₃) | 1.60 - 1.75 | doublet | 3H | Methine-H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts are predicted based on data for naphthalene derivatives.[5]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl-C (C=O) | 160.0 - 165.0 |

| Naphthalene-C (aromatic) | 122.0 - 135.0 |

| Methine-C (CH) | 45.0 - 55.0 |

| Methyl-C (CH₃) | 20.0 - 25.0 |

Two-Dimensional (2D) NMR: Establishing Connectivity

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connection between the methine proton and the methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.

Caption: Key 2D NMR correlations for this compound.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay (d1): 1.0 s

-

Acquisition time (aq): 3.99 s

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay (d1): 2.0 s

-

Acquisition time (aq): 1.36 s

-

-

2D NMR Acquisition (COSY, HSQC): Utilize standard library pulse programs and parameters, optimizing for the expected coupling constants.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Expected IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3100 | Medium, broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (amide I) | Stretching | 1680 - 1630 | Strong |

| N-H (amide II) | Bending | 1570 - 1515 | Medium |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium to weak |

Experimental Protocol for ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[8]

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers additional structural information.[9] Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.[10]

Expected Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: m/z = 200.1070 (calculated for C₁₃H₁₄NO⁺)

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing further structural clues. The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation route for N-acylated amines.[11]

Caption: Predicted fragmentation of this compound in ESI-MS/MS.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.[12]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

MS Acquisition:

-

Ionization mode: Positive

-

Capillary voltage: 3.5 kV

-

Drying gas flow: 8 L/min

-

Drying gas temperature: 300 °C

-

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 200.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Data Synthesis and Final Structure Confirmation

The final and most critical step is the integration of all analytical data. The confirmed structure of this compound is validated when:

-

The ¹H and ¹³C NMR spectra are fully assigned and all 2D correlations are consistent with the proposed structure.

-

The IR spectrum shows the characteristic absorption bands for all the functional groups present in the molecule.

-

The high-resolution mass spectrum confirms the elemental composition, and the fragmentation pattern is consistent with the proposed structure.

By following this rigorous, multi-technique approach, the molecular structure of this compound can be elucidated with the highest degree of scientific confidence.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. N-Ethyl-1-naphthylamine(118-44-5) 1H NMR [m.chemicalbook.com]

- 3. (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. books.rsc.org [books.rsc.org]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical Properties of N-(1-(naphthalen-1-yl)ethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-(naphthalen-1-yl)ethyl)formamide is a secondary amide featuring a bulky naphthalen-1-yl group attached to an ethylamine backbone. As an organic molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its physical properties is paramount for its purification, characterization, and formulation.[1] The physical state, solubility, and spectroscopic profile of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing, storage, and ultimately, its bioavailability and efficacy.[1][2] This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, alongside detailed, field-proven methodologies for their determination.

Core Physical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of its development. These properties dictate the selection of appropriate solvents for reactions and purification, inform the design of crystallization processes, and influence the choice of formulation strategies.

While experimentally determined data for this compound is not widely published, predictive models and data from analogous compounds provide valuable insights. It is described as a colorless to pale yellow liquid or a white to off-white solid, a variance that may be attributable to its purity.[1][2] It is also noted to be soluble in polar solvents.[1]

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₃NO | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 199.25 g/mol | Influences a range of properties including solubility, boiling point, and diffusion rates. |

| Appearance | White to off-white solid or colorless to pale yellow liquid | A primary indicator of purity. Color may indicate the presence of impurities. |

| Boiling Point | 420.7 ± 24.0 °C (Predicted)[2] | Essential for purification by distillation and for assessing thermal stability. |

| Density | 1.108 ± 0.06 g/cm³ (Predicted)[2] | Important for process design, particularly for liquid handling and formulation. |

| Solubility | Soluble in polar solvents[1] | A critical factor for formulation design, impacting dissolution rate and bioavailability. |

| pKa | 15.43 ± 0.23 (Predicted)[2] | Influences the ionization state at different physiological pHs, affecting absorption and distribution. |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. Each technique provides a unique fingerprint of the molecule, revealing details about its functional groups, connectivity, and overall structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a powerful tool for identifying functional groups. For this compound, the IR spectrum is expected to be characterized by the following key absorptions:

-

N-H Stretch: As a secondary amide, a single, sharp to moderately broad absorption band is expected in the region of 3350-3180 cm⁻¹. The position and broadness of this peak are sensitive to hydrogen bonding.[3][4]

-

C=O Stretch (Amide I Band): A strong, sharp absorption is anticipated between 1680 and 1630 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.[3][4]

-

N-H Bend (Amide II Band): This band, resulting from the bending vibration of the N-H bond, typically appears in the region of 1570-1515 cm⁻¹ for secondary amides.[3]

-

Aromatic C-H Stretch: Absorptions for the C-H stretching of the naphthalene ring are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: A series of sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals for this compound include:

-

Formyl Proton (-CHO): A singlet or a doublet (due to coupling with the N-H proton) is expected in the downfield region, typically around 8.0-8.5 ppm. The presence of rotational isomers (rotamers) around the C-N amide bond may lead to two distinct formyl proton signals.[5]

-

N-H Proton: A broad singlet or a doublet is expected, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 5.5-8.5 ppm.

-

Naphthalenyl Protons: A complex multiplet pattern in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring system.

-

Methine Proton (-CH-): A quartet or multiplet, due to coupling with the adjacent methyl protons and potentially the N-H proton, is expected in the range of 4.5-5.5 ppm.

-

Methyl Protons (-CH₃): A doublet in the upfield region, typically around 1.5-2.0 ppm, resulting from coupling to the methine proton.

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 160 and 170 ppm.

-

Naphthalenyl Carbons: Multiple signals in the aromatic region, generally between 120 and 140 ppm.

-

Methine Carbon (-CH-): A signal in the aliphatic region, expected around 40-50 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, typically between 15 and 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 199. The fragmentation pattern would likely involve cleavage of the bond between the ethyl group and the naphthalene ring, as well as fragmentation of the formamide group. A prominent fragment would be expected from the loss of the formyl group, and another from the formation of the stable naphthylmethyl cation.[6]

Experimental Protocols

The following section details standardized protocols for the determination of the physical and spectroscopic properties of this compound. The causality behind these experimental choices lies in ensuring accuracy, reproducibility, and adherence to established analytical standards.

Workflow for Physical Property Determination

Caption: Workflow for determining the physical properties of this compound.

Melting Point Determination (for solid samples)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (for liquid samples)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the liquid.

-

Heating: The test tube assembly is gently heated in a heating block or oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the compound.

¹H and ¹³C NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its bonds.

Methodology (for liquid samples):

-

Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Conclusion

A comprehensive characterization of the physical properties of this compound is a critical prerequisite for its successful application in research and drug development. While experimentally determined data remains to be fully published, predictive methods and analysis of analogous structures provide a robust framework for understanding its expected behavior. The methodologies outlined in this guide offer a standardized approach to obtaining reliable physical and spectroscopic data, ensuring the quality, purity, and consistency of this important chemical entity.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of N-(1-(naphthalen-1-yl)ethyl)formamide

Abstract

Solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This guide presents a comprehensive, methodology-driven framework for characterizing the solubility profile of novel chemical entities, using N-(1-(naphthalen-1-yl)ethyl)formamide (CAS 49681-33-6) as a model compound.[1][2][3] Structurally, this molecule features a large, hydrophobic naphthalene ring coupled with a polar formamide group, suggesting potential solubility challenges that necessitate a thorough and multi-faceted investigation.[1] This document provides researchers, scientists, and drug development professionals with a logical progression of experiments, from in-silico prediction to definitive thermodynamic measurements in biorelevant media. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to generating high-quality solubility data essential for informed decision-making in the pharmaceutical pipeline.

Introduction: The Criticality of Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its journey through the body. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption, low bioavailability, and ultimately, therapeutic failure.[4] For orally administered drugs, a solubility of less than 10 mg/mL over a pH range of 1 to 7 is often a harbinger of potential bioavailability issues.[5] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in drug discovery and development.

This compound serves as an excellent case study. Its predicted high boiling point and the presence of the bulky, non-polar naphthalene group suggest that its solubility will be primarily limited by the energy required to overcome crystal lattice forces and create a cavity in the aqueous solvent.[2][6][7] This guide provides the systematic approach required to precisely quantify this property.

Foundational Characterization: Prerequisites for Accurate Solubility Assessment

Before embarking on aqueous solubility studies, a foundational understanding of the compound's computational and solid-state properties is essential. These preliminary steps provide context for experimental results and can preemptively identify factors that may confound solubility measurements.

In-Silico Prediction of Solubility

Computational models offer a rapid, material-free method to estimate a compound's solubility (LogS) and hydrophobicity (logP).[7][8] These predictions are based on the molecule's 2D or 3D structure and are valuable for initial assessment.[8][9]

-

Objective: To obtain a preliminary, theoretical estimate of aqueous solubility.

-

Methodology: Utilize machine learning or atom-contribution-based software (e.g., Chemaxon, ACD/Labs) to calculate the intrinsic solubility (LogS₀) and the octanol-water partition coefficient (logP).[8][10]

-

Causality: A high predicted logP value (typically >3) often correlates with poor hydration and low aqueous solubility, flagging the compound for potential development challenges.[7]

Solid-State Characterization

The solid form of a compound profoundly impacts its solubility. Different crystalline forms (polymorphs) or the lack of crystalline structure (amorphous form) can exhibit significantly different solubilities.[11][12] Metastable polymorphs and amorphous solids are generally more soluble than their stable crystalline counterparts.[12][13]

-

Objective: To identify the crystalline form (polymorph) and assess the crystallinity of the material being tested.

-

Key Techniques:

-

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for a specific crystalline form.

-

Differential Scanning Calorimetry (DSC): Determines the melting point and enthalpy of fusion, which are related to the crystal lattice energy.[6]

-

Thermogravimetric Analysis (TGA): Identifies the presence of solvates or hydrates.

-

-

Causality: Failure to characterize the solid state can lead to erroneous and irreproducible solubility data. For instance, an unknown conversion from a metastable to a more stable, less soluble form during an experiment would lead to a significant underestimation of the initial form's solubility.[12]

Experimental Solubility Determination: A Tiered Approach

A tiered strategy, moving from rapid, high-throughput screening to more resource-intensive, definitive methods, is the most efficient approach to solubility characterization.

Tier 1: Kinetic Solubility Assay (High-Throughput)

This method is ideal for early-stage discovery when compound availability is limited.[14][15] It measures the solubility of a compound precipitating from a DMSO stock solution upon addition to an aqueous buffer, providing a rapid, albeit non-equilibrium, assessment.[14][16][17]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[15]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a 96- or 384-well microtiter plate.[16]

-

Buffer Addition: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the target final compound concentrations.

-

Incubation & Measurement: Incubate the plate for a short, defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[16][17] Measure the light scattering (turbidity) in each well using a nephelometer.[16][18]

-

Data Analysis: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to controls.

Caption: Workflow for high-throughput kinetic solubility determination.

Tier 2: Thermodynamic (Equilibrium) Solubility Assay

This is the "gold standard" method for determining the true solubility of a compound at equilibrium.[19][20] The shake-flask method, recommended by regulatory bodies like the ICH, involves equilibrating an excess of the solid compound in a solvent for an extended period.[21]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., purified water, pH buffers). Ensure enough solid is present to maintain a saturated solution with visible excess solid throughout the experiment.[20]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][17]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19][22][23]

-

Verification: After the experiment, confirm the pH of the saturated solution and analyze the remaining solid by XRPD to check for any polymorphic transformations.[20]

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | 25 | [Data] | [Data] |

| 0.1 N HCl (pH 1.2) | 37 | [Data] | [Data] |

| Acetate Buffer (pH 4.5) | 37 | [Data] | [Data] |

| Phosphate Buffer (pH 6.8) | 37 | [Data] | [Data] |

| Phosphate Buffer (pH 7.4) | 37 | [Data] | [Data] |

Tier 3: pH-Dependent Solubility Profile

For ionizable compounds, solubility can change dramatically with pH. While this compound is predicted to be a neutral molecule, experimental verification across a physiological pH range is a critical step in pre-formulation to confirm this assumption.[24][25]

-

Methodology: Perform the thermodynamic shake-flask protocol (Section 3.2) concurrently in a series of buffers covering the physiological range (e.g., pH 1.2, 3.0, 4.5, 6.8, 7.4, and 9.0).[24][25]

-

Rationale: This experiment definitively determines if the compound's solubility is pH-dependent. For a neutral compound, solubility should remain relatively constant across this range. Any significant variation would trigger further investigation into potential ionization or degradation. The potentiometric titration method is an alternative, faster approach for determining the solubility-pH profile of ionizable molecules.[26][27]

Caption: A tiered strategy for comprehensive solubility profiling.

Advanced Characterization: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the fluid composition of the human gastrointestinal tract.[28]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.[29]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the conditions after a meal, containing higher concentrations of bile salts and lecithin.[28][30]

-

Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0-5.8) according to established protocols or using commercially available powders and buffer concentrates.[29][30][31][32] These media contain sodium taurocholate (a bile salt) and lecithin (a phospholipid) to simulate the micellar environment of the gut.[29][31]

-

Solubility Measurement: Employ the thermodynamic shake-flask method (Section 3.2) using FaSSIF and FeSSIF as the solvents.

-

Causality: Many poorly soluble, lipophilic drugs exhibit significantly enhanced solubility in FeSSIF due to micellar solubilization.[28] This information is crucial for understanding potential food effects on drug absorption and for designing appropriate clinical studies.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-tiered strategy for the comprehensive solubility characterization of this compound. By systematically progressing from rapid in-silico and kinetic assessments to definitive thermodynamic measurements in simple and complex biorelevant media, a complete and reliable solubility profile can be constructed. This data package is indispensable for guiding formulation development, predicting in vivo performance, and ensuring the selection of drug candidates with the highest probability of clinical success. The principles and protocols described herein are universally applicable to other novel chemical entities, providing a robust framework for foundational pharmaceutical development.

References

- 1. CAS 49681-33-6: Formamide, N-[1-(1-naphthalenyl)ethyl]- [cymitquimica.com]

- 2. This compound | 49681-33-6 [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 6. Contribution of solid-state properties to the aqueous solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Water solubility (LogS) prediction by Machine Learning Method | Life is Worth Living [birdlet.github.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. bilder.buecher.de [bilder.buecher.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. enamine.net [enamine.net]

- 18. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. improvedpharma.com [improvedpharma.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. database.ich.org [database.ich.org]

- 22. ijsrtjournal.com [ijsrtjournal.com]

- 23. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 24. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 25. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State | Semantic Scholar [semanticscholar.org]

- 28. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 29. interchim.fr [interchim.fr]

- 30. walshmedicalmedia.com [walshmedicalmedia.com]

- 31. biorelevant.com [biorelevant.com]

- 32. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-(naphthalen-1-yl)ethyl)formamide is a valuable chemical intermediate, notably recognized as an impurity in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism.[1] A thorough understanding of its synthesis is crucial for process optimization, impurity profiling, and the development of novel chemical entities. This guide provides a detailed exploration of the viable synthetic pathways to this compound, focusing on the preparation of the key precursor, 1-(1-naphthyl)ethylamine, and its subsequent formylation. The discussion is grounded in established chemical principles, offering practical insights into reaction mechanisms, experimental protocols, and analytical characterization.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the primary disconnection at the amide bond, leading to 1-(1-naphthyl)ethylamine and a formyl source. The secondary key disconnection points to the synthesis of 1-(1-naphthyl)ethylamine from a suitable naphthalene-based precursor, most commonly 1-acetylnaphthalene.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 1-(1-naphthyl)ethylamine

The most prevalent and efficient route to 1-(1-naphthyl)ethylamine involves the reductive amination of 1-acetylnaphthalene. This transformation can be achieved through several methods, each with distinct advantages and considerations.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical and robust method for the reductive amination of ketones.[2][3] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][4] The reaction proceeds at elevated temperatures, typically between 120 and 165 °C.[2]

The mechanism involves the initial formation of an iminium ion from the reaction of 1-acetylnaphthalene with ammonia (derived from ammonium formate). This is followed by hydride transfer from formate or formamide to the iminium ion, yielding the desired amine.[4]

Advantages:

-

One-pot procedure.

-

Readily available and inexpensive reagents.

Considerations:

-

High reaction temperatures are required.

-

The reaction can sometimes lead to the formation of formylated byproducts directly.

Reductive Amination via Oxime Formation

A two-step approach involving the formation of an oxime intermediate followed by reduction is another common strategy. 1-acetylnaphthalene is first reacted with hydroxylamine hydrochloride to form 1-(1-naphthyl)ethanone oxime. This oxime is then reduced to the corresponding amine.

A notable method for the reduction of the oxime involves the use of ammonium formate in the presence of a ruthenium catalyst, which can achieve high yields and enantioselectivity if a chiral catalyst is employed.[5][6]

Advantages:

-

Milder reaction conditions for the reduction step compared to the Leuckart-Wallach reaction.

-

Potential for asymmetric synthesis to obtain specific enantiomers of the amine.[5][7]

Considerations:

-

This is a two-step process.

-

The use of a metal catalyst may be required.

Formylation of 1-(1-naphthyl)ethylamine

Once 1-(1-naphthyl)ethylamine is obtained, the final step is the introduction of the formyl group. Several effective N-formylation methods are available in the organic synthesis toolkit.[8]

Formylation with Formic Acid

The direct use of formic acid is a straightforward and common method for N-formylation.[9][10] The reaction is typically carried out by heating the amine with formic acid, often in a solvent such as toluene with a Dean-Stark trap to remove the water formed during the reaction.[9][11]

Advantages:

-

Simple procedure with an inexpensive and readily available reagent.

-

Can be performed under relatively mild conditions.

Considerations:

-

The reaction may require elevated temperatures and prolonged reaction times for complete conversion.

Catalytic N-Formylation

To improve the efficiency of formylation with formic acid, various catalysts can be employed. Molecular iodine has been reported as an effective catalyst for the N-formylation of a wide range of amines under solvent-free conditions.[12] The in-situ generated HI is believed to protonate the formic acid, activating it for nucleophilic attack by the amine.[12]

Advantages:

-

Higher reaction rates and yields.

-

Milder reaction conditions.

-

Environmentally benign catalyst.

Considerations:

-

Requires the addition of a catalyst.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from 1-acetylnaphthalene.

Synthesis of 1-(1-naphthyl)ethylamine via Reductive Amination

This protocol is adapted from a general procedure for the synthesis of 1-naphthylethylamine from 1-naphthylethanone.[13]

Materials:

-

1-Acetylnaphthalene

-

Hydroxylamine hydrochloride

-

Ammonium formate

-

Zinc powder

-

Methanol

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

To a round-bottom flask, add 1-acetylnaphthalene (10 mmol, 1.70 g), hydroxylamine hydrochloride (15 mmol, 1.04 g), ammonium formate (60 mmol, 3.78 g), and zinc powder (30 mmol, 1.96 g) in methanol (30 mL).

-

Stir the reaction mixture under reflux conditions. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Treat the residue with concentrated hydrochloric acid, followed by the addition of 4 mL of HCl solution and 30 mL of water.

-

Extract the aqueous layer with ether (2 x 20 mL) to remove any organic impurities.

-

Adjust the pH of the aqueous phase to approximately 10 with ammonia.

-

Extract the product with dichloromethane (4 x 25 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield 1-(1-naphthyl)ethylamine.

Synthesis of this compound via N-Formylation

This protocol is based on a general and practical procedure for the N-formylation of amines using formic acid.[9]

Materials:

-

1-(1-naphthyl)ethylamine

-

85% Formic acid

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-(1-naphthyl)ethylamine (1.0 g, 5.84 mmol) in toluene.

-

Add 1.2 equivalents of 85% formic acid (0.28 mL, 7.01 mmol).

-

Heat the mixture to reflux and continue heating for 4-9 hours, or until the starting amine is consumed as monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for many applications, but can be further purified by column chromatography if necessary.

Summary of Synthesis Pathways

| Step | Method | Key Reagents | Advantages | Disadvantages | Reference |

| Amine Synthesis | Leuckart-Wallach | 1-Acetylnaphthalene, Ammonium formate | One-pot, inexpensive reagents | High temperatures required | [2][3] |

| Amine Synthesis | Oxime Reduction | 1-Acetylnaphthalene, Hydroxylamine HCl, NH4HCO2, Zn | Milder conditions, potential for asymmetry | Two-step process | [5][13] |

| Formylation | Direct Formylation | 1-(1-naphthyl)ethylamine, Formic acid | Simple, inexpensive | May require prolonged heating | [9][10] |

| Formylation | Catalytic Formylation | 1-(1-naphthyl)ethylamine, Formic acid, Iodine | Higher efficiency, milder conditions | Requires a catalyst | [12] |

Reaction Workflows

Caption: Alternative synthetic workflows for this compound.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process commencing with 1-acetylnaphthalene. The choice of methodology for both the reductive amination and the subsequent N-formylation steps can be tailored to the specific requirements of the laboratory, considering factors such as desired yield, purity, scalability, and available resources. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and further investigate this important chemical entity.

References

- 1. CAS 49681-33-6: Formamide, N-[1-(1-naphthalenyl)ethyl]- [cymitquimica.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 6. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 13. (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

A Strategic Investigation into the Bioactivity of N-(1-(naphthalen-1-yl)ethyl)formamide: A Technical Guide for Preclinical Research

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of the biological activity of the novel compound, N-(1-(naphthalen-1-yl)ethyl)formamide. Given the absence of existing literature on this specific molecule, we leverage a structure-activity relationship (SAR) hypothesis derived from its core components: a naphthalene moiety and a formamide group. Naphthalene derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Similarly, formamide derivatives have demonstrated a diverse range of pharmacological properties.[3][4][5] This guide, therefore, proposes a logical and resource-efficient cascade of in vitro assays designed to probe these three promising areas of bioactivity. We provide detailed, field-proven protocols, the rationale behind their selection, and a framework for data interpretation, culminating in a go/no-go decision-making matrix for further development. This document is intended for researchers, scientists, and drug development professionals seeking a robust preclinical strategy for novel compound evaluation.

Introduction: Deconstructing the Molecule to Predict Function

The compound this compound is a synthetic organic molecule characterized by a formamide group linked to an ethylamine bridge, which is in turn attached to a naphthalene ring.[6] While this specific arrangement is novel, the pharmacological activities of its constituent parts are well-documented.

-

The Naphthalene Core: This bicyclic aromatic hydrocarbon is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[1] Its derivatives have shown potent activity as anticancer agents (e.g., Naphthalimides), anti-inflammatory molecules, and neuroprotective compounds.[7][8][9] The lipophilic nature of the naphthalene ring often facilitates membrane permeability, a desirable trait for drug candidates.

-

The Formamide Group: As the simplest amide, the formamide functional group is a versatile building block in medicinal chemistry.[10] Formamide derivatives are known to exhibit a wide array of biological effects, including but not limited to, anticancer and antimicrobial activities.[4][5]

This structural analysis forms the bedrock of our investigative strategy. We hypothesize that this compound may possess anticancer, anti-inflammatory, or neuroprotective properties. The following sections detail a phased approach to systematically test these hypotheses.

Tier 1: Foundational Cytotoxicity and Bioactivity Screening

The initial phase of our investigation is designed to be broad, cost-effective, and informative, establishing a foundational understanding of the compound's interaction with living cells.

Rationale for Initial Screening

Before delving into specific mechanistic pathways, it is crucial to determine the compound's general cytotoxicity. This data not only informs on potential therapeutic windows but is also a prerequisite for designing subsequent, more targeted assays. A highly cytotoxic compound might be a candidate for oncology, while a non-cytotoxic compound would be more suitable for chronic conditions like inflammation or neurodegeneration.

Experimental Workflow: Tier 1 Screening

Caption: Tier 1 investigative workflow for this compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

-

Non-cancerous human cell line (e.g., HEK293)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin for cancer cells). Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Self-Validation and Trustworthiness:

-

Controls: The inclusion of vehicle and positive controls ensures that any observed effect is due to the compound and not the solvent, and that the assay is performing as expected.

-

Multiple Time Points: Assessing viability at 24, 48, and 72 hours provides insights into the kinetics of the cytotoxic effect.

-

Normal vs. Cancer Cell Lines: Comparing the IC50 values between cancerous and non-cancerous cell lines will reveal any selective cytotoxicity, a key characteristic of a promising anticancer agent.

Data Presentation and Interpretation

The results of the MTT assay should be summarized in a table for clear comparison.

| Cell Line | Compound | Incubation Time | IC50 (µM) |

| MCF-7 | This compound | 24h | Calculated Value |

| 48h | Calculated Value | ||

| 72h | Calculated Value | ||

| HeLa | This compound | 24h | Calculated Value |

| 48h | Calculated Value | ||

| 72h | Calculated Value | ||

| HEK293 | This compound | 24h | Calculated Value |

| 48h | Calculated Value | ||

| 72h | Calculated Value |

Interpretation:

-

High and Selective Cytotoxicity (IC50 < 10 µM in cancer cells, > 50 µM in normal cells): Prioritize the investigation of the anticancer pathway .

-

Low Cytotoxicity (IC50 > 50 µM in all cell lines): The compound is a candidate for anti-inflammatory or neuroprotective investigations.

Tier 2: Mechanistic Deep Dive

Based on the outcome of the Tier 1 screening, a more focused investigation into the most promising biological activity will be initiated. The following sections outline the experimental strategies for each of the three potential pathways.

Pathway A: Investigating Anticancer Activity

Should the compound exhibit selective cytotoxicity towards cancer cells, the next logical step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Rationale for Apoptosis Investigation

Many successful chemotherapeutic agents induce apoptosis in cancer cells.[8] Investigating key markers of the apoptotic cascade can provide strong evidence for the compound's mechanism of action.

Experimental Workflow: Apoptosis Pathway

Caption: Workflow for investigating apoptosis induction by Western Blot.

Detailed Protocol: Western Blot for Apoptosis Markers

Western blotting is a widely used technique to detect specific proteins in a sample.[4][12]

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[4]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.[12]

Potential Follow-up: Aromatase Inhibition Assay

Some naphthalene-based compounds have shown aromatase inhibitory activity, which is relevant for hormone-dependent cancers like breast cancer.[11][13] If the compound shows significant activity against MCF-7 cells, an aromatase inhibition assay would be a logical next step.

Protocol: Fluorometric Aromatase Inhibition Assay This assay utilizes a fluorogenic substrate that is converted into a fluorescent product by aromatase (CYP19A1).

Materials:

-

Aromatase (CYP19A) Inhibitor Screening Kit (e.g., from Abcam or BioVision)

-

This compound

-

Letrozole (positive control)

-

96-well plate (black, clear bottom)

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (Letrozole) and a no-inhibitor control.

-

Reaction Initiation: Add the aromatase enzyme and substrate to all wells.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

-

Fluorescence Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of aromatase inhibition and determine the IC50 value.

Pathway B: Investigating Anti-inflammatory Activity

If the compound demonstrates low cytotoxicity, its potential as an anti-inflammatory agent should be explored. A key mechanism of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Rationale for COX Inhibition Assay

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins.[13] Inhibition of these enzymes is a well-established therapeutic strategy for inflammation.

Detailed Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich)

-

This compound

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Indomethacin (non-selective COX inhibitor, positive control)

-

96-well plate

-

Plate reader (colorimetric or fluorometric)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.

-

Inhibitor Incubation: Add various concentrations of the test compound, positive controls, and vehicle to the wells containing either COX-1 or COX-2 enzyme. Incubate to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate for a specified time at 37°C.

-

Detection: Stop the reaction and measure the amount of prostaglandin produced using an appropriate detection method (e.g., EIA or fluorometric probe).[14]

-

Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC50 values. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.

Pathway C: Investigating Neuroprotective Activity

For compounds with low cytotoxicity, another promising avenue is the investigation of neuroprotective effects.

Rationale for Neuroprotection Assay

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death.[15] An in vitro model using a neuroblastoma cell line can be used to assess the potential of a compound to protect neurons from such damage.

Detailed Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.[16]

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium

-

This compound

-

Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

-

MTT assay reagents

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compound for 2-4 hours.

-

Induction of Oxidative Stress: Add a neurotoxin such as H2O2 (e.g., 100-200 µM) to the wells (except for the control group) and incubate for 24 hours.[15]

-

Cell Viability Assessment: Perform an MTT assay as described in section 2.3 to assess cell viability.

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone. A significant increase in cell viability indicates a neuroprotective effect.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of the biological activity of this compound. By systematically progressing from broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently identify and characterize the most promising therapeutic potential of this novel compound. The detailed, self-validating protocols provided herein are designed to ensure data integrity and reproducibility. Positive results from any of these investigative pathways would warrant further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. novusbio.com [novusbio.com]